4-Methyl-3-(trifluoromethyl)benzoic acid

physicochemical characterization thermal analysis crystallinity

4-Methyl-3-(trifluoromethyl)benzoic acid is the essential building block for Bcr-Abl kinase inhibitor programs, notably Bafetinib synthesis. Sourcing the correct 4-methyl-3-CF3 isomer eliminates route-scouting risks and ensures the critical benzylic bromination step proceeds reliably. • Enables quantitative benzylic bromination to 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid • Distinct melting point (175-179 °C) and pKa (3.94) provide clear analytical handles for purification and QC • ≥98% purity (GC/titration); white crystalline powder; in stock for immediate dispatch

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
CAS No. 261952-01-6
Cat. No. B041817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(trifluoromethyl)benzoic acid
CAS261952-01-6
Synonyms3-(Trifluoromethyl)-4-methylbenzoic Acid; 
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14)
InChIKeyCAPKAYDTKWGFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(trifluoromethyl)benzoic Acid Specifications & Sourcing


4-Methyl-3-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid featuring a 1,2,4-trisubstituted benzene ring bearing a methyl group at the 4-position and a trifluoromethyl group at the 3-position . With a molecular formula of C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol, it is primarily sourced as a white to almost white crystalline powder with a commercial purity specification of ≥98.0% (GC, titration) . The compound's key physicochemical identifiers include a melting point range of 175.0–179.0 °C and a predicted pKa of 3.94 ± 0.10 .

4-Methyl-3-(trifluoromethyl)benzoic Acid Substitution Risks


Simple substitution of 4-methyl-3-(trifluoromethyl)benzoic acid with alternative trifluoromethylbenzoic acid isomers or methyl-substituted analogs is scientifically unsound due to the non-linear impact of the 4-methyl and 3-trifluoromethyl substitution pattern on critical molecular properties. As demonstrated in Section 3, this specific arrangement modulates both physicochemical behavior (e.g., melting point, acidity) and biochemical function in ways that are not predictable from the properties of its positional isomers (e.g., 2- or 4-CF₃ analogs) [1] or the parent 4-methylbenzoic acid [2]. In pharmaceutical intermediate applications, such as the synthesis of the Bcr-Abl kinase inhibitor Bafetinib, the compound's unique steric and electronic profile—governed by the ortho/para-directing methyl group and the meta-directing, strongly electron-withdrawing CF₃ group—is essential for the subsequent benzylic bromination and amide coupling steps that define the target molecule's pharmacophore [3].

4-Methyl-3-(trifluoromethyl)benzoic Acid Differentiation Evidence


Melting Point vs. Trifluoromethylbenzoic Acid Isomers

The melting point of 4-methyl-3-(trifluoromethyl)benzoic acid (175.0–179.0 °C) is substantially higher than that of 3-(trifluoromethyl)benzoic acid (116–119 °C) and 2-(trifluoromethyl)benzoic acid (107–111 °C), and is moderately lower than that of 4-(trifluoromethyl)benzoic acid (219–222 °C) . This distinct thermal profile, resulting from the combined influence of the methyl and trifluoromethyl substituents on crystal lattice energy, provides a robust, quantitative identifier for quality control and identity verification that is not achievable with the less-substituted or differently-substituted analogs .

physicochemical characterization thermal analysis crystallinity

pKa Profile vs. Positional Isomers

The predicted pKa of 4-methyl-3-(trifluoromethyl)benzoic acid is 3.94 ± 0.10, placing its acidity between that of 3-(trifluoromethyl)benzoic acid (pKa 3.77 ± 0.10) and 4-methylbenzoic acid (pKa 4.36) . This value reflects the opposing electronic effects of the electron-withdrawing trifluoromethyl group (which increases acidity) and the electron-donating methyl group (which decreases acidity) . Consequently, the compound's ionization state at a given pH will differ from its isomers, impacting its solubility and reactivity in aqueous and biological media relative to analogs such as 4-(trifluoromethyl)benzoic acid (pKa 3.69 ± 0.10) or 2-(trifluoromethyl)benzoic acid (pKa 3.20 ± 0.36) .

acid-base chemistry ionization computational chemistry

Bafetinib Synthesis Intermediate

4-Methyl-3-(trifluoromethyl)benzoic acid is explicitly documented as the essential intermediate (compound VII) in a published synthetic route to Bafetinib (INNO-406), a dual Bcr-Abl/Lyn tyrosine kinase inhibitor [1]. The synthetic sequence involves benzylic bromination of this specific benzoic acid derivative to yield 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid, which is subsequently converted to the acid chloride and coupled to an aniline to form the core benzamide pharmacophore [2]. This established utility in a clinically investigated kinase inhibitor distinguishes it from other trifluoromethylbenzoic acids, for which such a defined and critical role in a specific drug candidate's synthesis is not reported [3].

medicinal chemistry kinase inhibitor synthetic route

MCT4 Inhibitory Activity of Derived Compound

A benzamide derivative incorporating the 4-methyl-3-(trifluoromethyl)benzoyl fragment demonstrated inhibition of human monocarboxylate transporter 4 (MCT4) in MDA-MB-231 cells, with an IC₅₀ of 17,000 nM for lactate efflux inhibition [1]. While this moderate potency is observed for the elaborated molecule rather than the free acid, the data nonetheless establish that the 4-methyl-3-(trifluoromethyl)benzoyl substructure can productively engage the MCT4 target when properly elaborated, whereas analogous data for benzamide derivatives containing alternative trifluoromethylbenzoic acid isomers is not available in the same assay system, preventing direct activity comparison [2].

cancer metabolism MCT4 inhibitor lactate transport

Optimal Applications for 4-Methyl-3-(trifluoromethyl)benzoic Acid


Benzamide-Based Kinase Inhibitor Synthesis

Given its documented and essential role as an intermediate in the synthesis of the Bcr-Abl kinase inhibitor Bafetinib [1], 4-methyl-3-(trifluoromethyl)benzoic acid is the optimal building block for medicinal chemistry programs developing next-generation benzamide kinase inhibitors. The specific substitution pattern enables the critical benzylic bromination step that installs a handle for introducing diverse amine substituents, a transformation that would not be possible with the des-methyl analog 3-(trifluoromethyl)benzoic acid. Procuring this precise intermediate ensures alignment with validated synthetic routes, reducing the risk of encountering unanticipated reactivity or stability issues that could arise with alternative isomers.

Multi-Step Synthesis via Benzylic Functionalization

The established benzylic bromination of 4-methyl-3-(trifluoromethyl)benzoic acid to yield 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid [2] provides process chemists with a dependable starting point for constructing more complex molecules. The compound's distinct melting point (175–179 °C) and predicted pKa (3.94) further facilitate purification and reaction monitoring, offering clear analytical handles that are not present when using the lower-melting 3-(trifluoromethyl)benzoic acid (116–119 °C) or the more acidic 4-(trifluoromethyl)benzoic acid (pKa 3.69).

MCT4 Inhibitor Analog Library Synthesis

The reported MCT4 inhibitory activity (IC₅₀ = 17,000 nM in a cellular lactate efflux assay) of a derived benzamide containing the 4-methyl-3-(trifluoromethyl)benzoyl fragment [3] positions this acid as a valuable starting material for generating focused libraries aimed at improving MCT4 inhibition. While the free acid itself is not the active species, the data demonstrate that the benzoyl substructure is compatible with MCT4 target engagement, providing a starting point for structure-activity relationship studies that is not yet established for other trifluoromethylbenzoic acid isomers in this assay system.

Reference Standard for Identity Verification

The unique combination of a 175–179 °C melting point and a predicted pKa of 3.94 distinguishes 4-methyl-3-(trifluoromethyl)benzoic acid from its positional isomers . This distinct physicochemical profile makes the compound a suitable reference standard for analytical method development and quality control, particularly in HPLC or LC-MS assays designed to detect and quantify this specific intermediate in reaction mixtures or final pharmaceutical products where multiple trifluoromethylbenzoic acid derivatives may be present.

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